
2-(1,2,4-Oxadiazol-3-yl)butan-2-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2,4-Oxadiazol-3-yl)butan-2-aminehydrochloride is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,4-Oxadiazol-3-yl)butan-2-aminehydrochloride typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One efficient method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,2,4-Oxadiazol-3-yl)butan-2-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may yield amine derivatives.
Aplicaciones Científicas De Investigación
2-(1,2,4-Oxadiazol-3-yl)butan-2-aminehydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Mecanismo De Acción
The mechanism of action of 2-(1,2,4-Oxadiazol-3-yl)butan-2-aminehydrochloride involves its interaction with specific molecular targets and pathways. For example, some oxadiazole derivatives are known to inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions . Additionally, oxadiazoles can disrupt bacterial membranes and interfere with siderophore biosynthesis, leading to bacterial cell death .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Uniqueness
2-(1,2,4-Oxadiazol-3-yl)butan-2-aminehydrochloride is unique due to its specific substitution pattern and the presence of the aminehydrochloride group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications. For instance, its ability to form hydrogen bonds and its electronic properties differ from other oxadiazole isomers, leading to different reactivity and biological activity profiles .
Propiedades
Fórmula molecular |
C6H12ClN3O |
|---|---|
Peso molecular |
177.63 g/mol |
Nombre IUPAC |
2-(1,2,4-oxadiazol-3-yl)butan-2-amine;hydrochloride |
InChI |
InChI=1S/C6H11N3O.ClH/c1-3-6(2,7)5-8-4-10-9-5;/h4H,3,7H2,1-2H3;1H |
Clave InChI |
IOGYUQAVSJOMFF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C1=NOC=N1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3,3-Difluorospiro[3.3]heptan-1-yl)methanamine](/img/structure/B13592719.png)
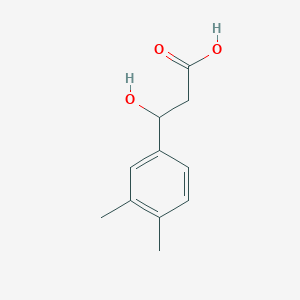
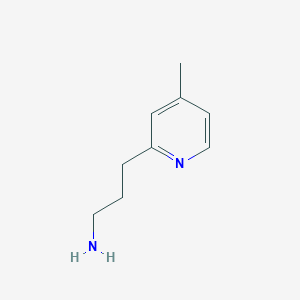
![1-[(3-Methylthiophen-2-yl)methyl]piperazine](/img/structure/B13592737.png)
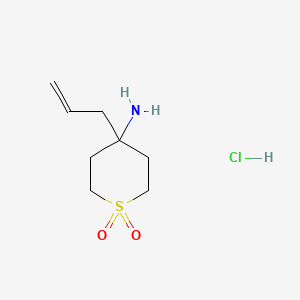
aminehydrochloride](/img/structure/B13592743.png)
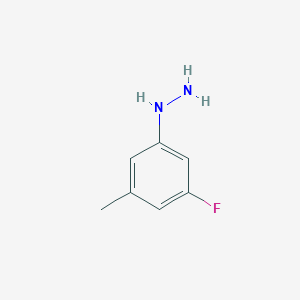
![tert-butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B13592754.png)

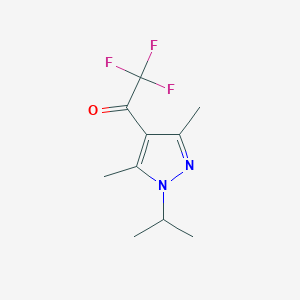
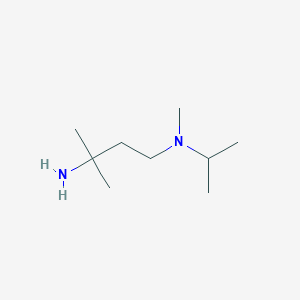
![Methyl 3-(benzo[d]thiazol-2-yl)-3-oxopropanoate](/img/structure/B13592792.png)
![2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylicacidhydrochloride](/img/structure/B13592794.png)

